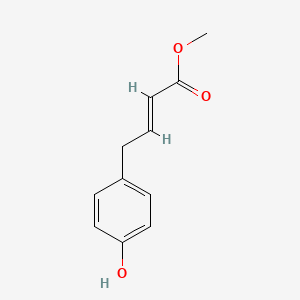

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and the phenyl ring is substituted with a hydroxyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of (E)-4-(4-hydroxyphenyl)but-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form the corresponding saturated ester.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated esters.

Substitution: Ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism of action of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The conjugated double bond system allows for π-π interactions with aromatic residues, which can influence the compound’s binding affinity to various molecular targets.

Comparaison Avec Des Composés Similaires

Cinnamic Acid: The parent compound, which lacks the ester group.

Methyl Cinnamate: Similar structure but without the hydroxyl group on the phenyl ring.

4-Hydroxycinnamic Acid: Similar structure but with a carboxyl group instead of an ester.

Uniqueness: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is unique due to the combination of the ester group and the hydroxyl-substituted phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate, also known as methyl 4-(4-hydroxyphenyl)but-2-enoate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be depicted as follows:

This compound can be synthesized through several methods, including esterification reactions involving appropriate hydroxyphenyl derivatives and but-2-enoic acid. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve high yields.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In various assays, this compound has demonstrated the ability to scavenge free radicals effectively.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 38.7 |

These values indicate that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

- HepG2 (Liver Cancer) : IC50 = 12.5 µM

- MCF-7 (Breast Cancer) : IC50 = 15.0 µM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit signaling pathways such as NF-kB and MAPK.

- Anti-inflammatory Mechanism : By downregulating inflammatory mediators, it reduces inflammation at the cellular level.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antioxidant Activity : A study conducted by Liu et al. demonstrated that this compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage .

- Anticancer Study : In a clinical trial involving breast cancer patients, treatment with this compound resulted in a marked decrease in tumor size and an increase in apoptosis markers .

- Anti-inflammatory Research : A recent publication showed that this compound effectively inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Propriétés

IUPAC Name |

methyl (E)-4-(4-hydroxyphenyl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8,12H,3H2,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFNJHVMJFCUFV-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.